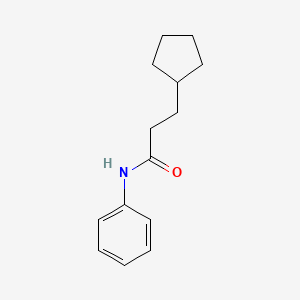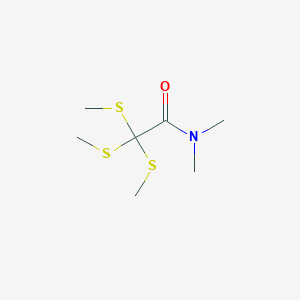
N,N-dimethyl-2,2,2-tris(methylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2,2,2-tris(methylsulfanyl)acetamide is a chemical compound with the molecular formula C7H15NOS3 It is characterized by the presence of three methylsulfanyl groups attached to the acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2,2,2-tris(methylsulfanyl)acetamide typically involves the reaction of N,N-dimethylacetamide with methylsulfanyl reagents under controlled conditions. One common method involves the use of methylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-2,2,2-tris(methylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amides or thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amides and thiols.
Substitution: Various substituted acetamides depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2,2,2-tris(methylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2,2,2-tris(methylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylacetamide: A simpler analog without the methylsulfanyl groups.
N,N-dimethyl-2-(methylsulfanyl)acetamide: Contains only one methylsulfanyl group.
N,N-dimethyl-2,2-bis(methylsulfanyl)acetamide: Contains two methylsulfanyl groups.
Uniqueness
N,N-dimethyl-2,2,2-tris(methylsulfanyl)acetamide is unique due to the presence of three methylsulfanyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
63017-90-3 |
|---|---|
Fórmula molecular |
C7H15NOS3 |
Peso molecular |
225.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2,2,2-tris(methylsulfanyl)acetamide |
InChI |
InChI=1S/C7H15NOS3/c1-8(2)6(9)7(10-3,11-4)12-5/h1-5H3 |
Clave InChI |
VXRQAMKIDXRJKV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C(SC)(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


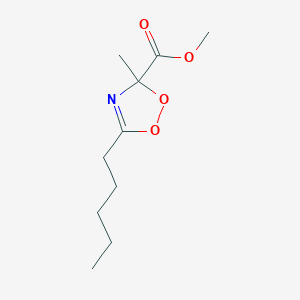
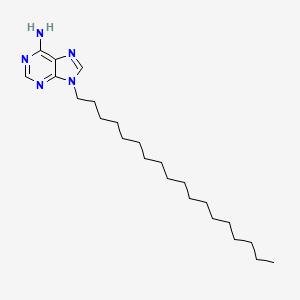
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
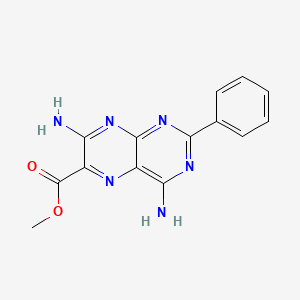
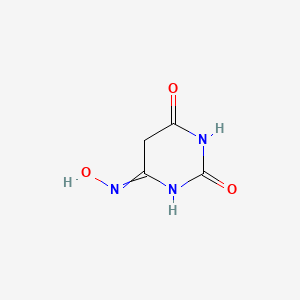
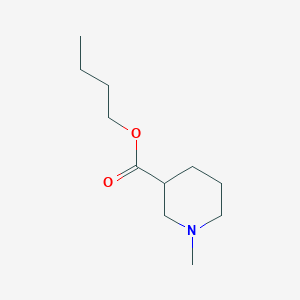
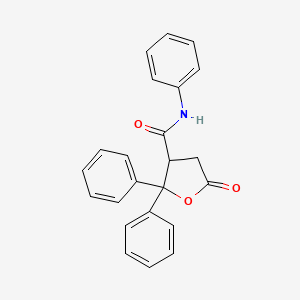
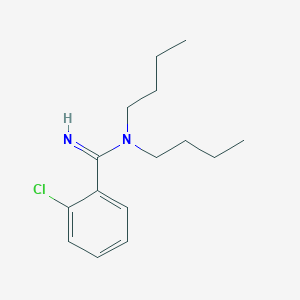

![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
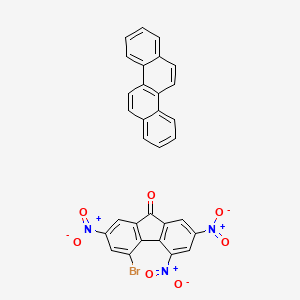
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
